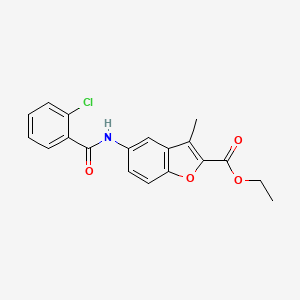

Ethyl 5-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound can be characterized using techniques such as NMR and HR-MS . For the similar compound 5-(2-chlorobenzamido)-3-methylthiophene-2-carboxylic acid, the 1H NMR results showed chemical shifts around 13.2 for the hydrogen on the amide, 12.3 for the hydrogen on the carboxyl group, multiple peaks between 7.5–8.0 for the hydrogen on the aromatic ring, multiple peaks between 1.2–3.0 for the hydrogens on the methyl group .Applications De Recherche Scientifique

Chemical Synthesis and Modification

- The synthesis and modification of similar compounds, such as ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, have been extensively studied, highlighting a broad interest in the chemical properties and reactivity of such molecules. These studies often explore the creation of derivatives through various chemical reactions, aiming to enhance or modify the compound's chemical and physical properties for potential applications in materials science, pharmaceuticals, and other fields (Chapman et al., 1971).

Photolytic Pathways

- Research into the photolysis of related compounds, such as ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, provides insights into the potential for studying light-induced reactions of ethyl 5-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate. These studies can help understand how such compounds react under UV light, which is crucial for applications in photochemistry and the development of light-responsive materials (Ang & Prager, 1992).

Antimicrobial Properties

- The antimicrobial activities of thiazole derivatives, such as ethyl 2-amino-4-methylthiazole-5-carboxylate, indicate a potential research avenue for ethyl 5-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate in the development of new antimicrobial agents. These studies involve assessing the compound's effectiveness against various bacterial and fungal strains, which is vital for pharmaceutical research and development (Desai et al., 2019).

Ligand Chemistry and Metal Complexes

- The synthesis and characterization of metal complexes involving furan ring-containing organic ligands suggest potential applications of ethyl 5-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate in coordination chemistry. These studies can lead to the development of novel materials with specific magnetic, electronic, or catalytic properties, useful in various industrial and research applications (Patel, 2020).

Propriétés

IUPAC Name |

ethyl 5-[(2-chlorobenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4/c1-3-24-19(23)17-11(2)14-10-12(8-9-16(14)25-17)21-18(22)13-6-4-5-7-15(13)20/h4-10H,3H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVZQJDZQZZKNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[acetyl(benzenesulfonyl)amino]-2-nitronaphthalen-1-yl]acetamide](/img/structure/B2870115.png)

![1-[(3-Chlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B2870119.png)

![2-[Oxolan-3-ylmethyl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2870125.png)

![4-(4-(benzyloxy)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2870128.png)